molecular formula C23H26N2O5 B15029070 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15029070
M. Wt: 410.5 g/mol
InChI Key: COPPRONDVCNZDG-UHFFFAOYSA-N
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Description

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic and heterocyclic elements, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The process may include:

    Formation of the carbamoyl intermediate: This step involves the reaction of 2-ethyl-6-methylphenyl isocyanate with a suitable nucleophile.

    Coupling with the pyrrolidine derivative: The carbamoyl intermediate is then coupled with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate under specific conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzyme activity.

    Modulating receptor function: Altering signal transduction pathways.

    Interacting with DNA or RNA: Affecting gene expression.

Comparison with Similar Compounds

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness. Similar compounds include:

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.

    2-Bromo-6-methylpyridine: Contains a similar aromatic ring but with different substituents.

    3-Chloropropiophenone: Features a phenyl group with different functional groups.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-4-16-7-5-6-15(2)22(16)24-20(26)14-30-23(28)17-12-21(27)25(13-17)18-8-10-19(29-3)11-9-18/h5-11,17H,4,12-14H2,1-3H3,(H,24,26)

InChI Key

COPPRONDVCNZDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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